molecular formula C4H3D3N4O3S2 B1139258 Acetazolamide D3 CAS No. 1189904-01-5

Acetazolamide D3

Número de catálogo B1139258
Número CAS: 1189904-01-5
Peso molecular: 225.26
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetazolamide D3 is an internal standard for the quantification of acetazolamide . It is a deuterium-labeled inhibitor of carbonic anhydrase . It is used in people with certain types of glaucoma to reduce the amount of fluid in the eye, which decreases pressure inside the eye .


Synthesis Analysis

An analytical method based on LC-MS/MS (API-4000) has been developed and validated for the quantitative determination of acetazolamide in human plasma using acetazolamide D3 as an internal standard . After Solid phase extraction (SPE), the analyte and the internal standard were chromatographed on C18 columns .


Molecular Structure Analysis

The molecular formula of Acetazolamide D3 is C4H3D3N4O3S2 . The formal name is N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3 .


Chemical Reactions Analysis

Acetazolamide is a reversible inhibitor of the carbonic anhydrase enzyme that results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water .


Physical And Chemical Properties Analysis

Acetazolamide D3 is a solid substance that is soluble in DMSO and methanol .

Aplicaciones Científicas De Investigación

Neurological Applications

Acetazolamide has several potential uses in the spectrum of neurological illnesses . It’s firmly established as first-line prevention for altitude sickness . However, neurological side effects can complicate short- and long-term applications for many patients .

Glaucoma Treatment

Outside of its use for altitude sickness, Acetazolamide has been used for glaucoma treatment . However, its use in this area has been declining .

Carbonic Anhydrase Inhibition

Historically, carbonic anhydrase inhibition has been considered the mainstay of Acetazolamide’s mode of action . More contemporary studies have focused on cellular membrane ion/water channel activity .

Cerebral Hemodynamics

Acetazolamide is a non-competitive inhibitor of carbonic anhydrase, an enzyme expressed in different cells of the central nervous system (CNS) and involved in the regulation of cerebral blood flow (CBF) . It has been used to understand the effects on CBF, intracranial pressure (ICP), and brain tissue oxygenation (PbtO2) after an acute brain injury (ABI) .

Bipolar Disorders

Acetazolamide has been highlighted for its potential to benefit people with bipolar disorders . However, more research is needed to fully understand its effects and potential benefits in this area .

Future Research Directions

Future research should focus on several key aspects, including investigating whether the effects of Acetazolamide are dose-dependent, assessing the potential variations in these effects among different forms of brain injury, and examining the impact of Acetazolamide on tissue oxygenation and metabolism .

Mecanismo De Acción

Target of Action

Acetazolamide-d3, also known as Acetazolamide, primarily targets the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and water in the body .

Mode of Action

Acetazolamide-d3 acts by reversibly inhibiting the carbonic anhydrase enzyme . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . In vitro studies have also found that Acetazolamide-d3 acidifies the cytosol and activates kinases that subsequently force synaptic recycling mechanisms, hence modulating synaptic performance .

Biochemical Pathways

The inhibition of carbonic anhydrase by Acetazolamide-d3 affects several biochemical pathways. It leads to a decrease in the formation of hydrogen ions and bicarbonate from carbon dioxide and water . This action has a significant impact on the body’s pH balance and fluid regulation . Furthermore, it has been suggested that more contemporary studies have focused on cellular membrane ion/water channel activity .

Pharmacokinetics

After oral ingestion, Acetazolamide-d3 is rapidly absorbed with a Tmax of 2–4 hours and a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . The plasma elimination half-life values in adults are 10–15 hours .

Action Environment

The action, efficacy, and stability of Acetazolamide-d3 can be influenced by various environmental factors. For instance, the acid-base status of the patient may alter the distribution of Acetazolamide-d3 in the cerebrospinal fluid (CSF) and brain . Furthermore, the drug’s efficacy in the context of acute mountain sickness (AMS) is likely due to a multitude of effects, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and effects of diuresis .

Safety and Hazards

Acetazolamide D3 is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye

Propiedades

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPWHYZMXOIDC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675501
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetazolamide-d3

CAS RN

1189904-01-5
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.